![molecular formula C15H10F3N3O3 B14749435 [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester is a compound known for its unique chemical structure and properties. It contains a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, and a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is often used in photochemistry and photobiology due to its ability to form reactive intermediates upon exposure to light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester typically involves multiple steps. One common method starts with the preparation of 2-hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzaldehyde . This intermediate is then reacted with phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazirine ring to more stable amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a photoreactive probe to study reaction mechanisms and intermediates. Its ability to form reactive intermediates upon exposure to light makes it valuable in photochemical studies.
Biology
In biological research, [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester is used in photoaffinity labeling to study protein-ligand interactions. The compound can be incorporated into biological molecules and activated by light to form covalent bonds with target proteins, allowing researchers to identify and study these interactions.
Medicine
In medicine, this compound has potential applications in drug development and delivery. Its photoreactive properties can be utilized to create targeted drug delivery systems that release therapeutic agents upon exposure to light.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as UV-resistant coatings.
作用机制
The mechanism of action of [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and pathways.
相似化合物的比较
Similar Compounds
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoic acid: Similar in structure but lacks the carbamic acid phenyl ester group.
2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzaldehyde: An intermediate in the synthesis of the target compound.
2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: Contains two diazirine groups and is used in photochemical studies.
Uniqueness
The uniqueness of [2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester lies in its combination of a diazirine ring and a carbamic acid phenyl ester group. This combination imparts unique photoreactive properties and makes it suitable for a wide range of applications in scientific research and industry.
属性
分子式 |
C15H10F3N3O3 |
|---|---|
分子量 |
337.25 g/mol |
IUPAC 名称 |
phenyl N-[2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]carbamate |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)14(20-21-14)9-6-7-11(12(22)8-9)19-13(23)24-10-4-2-1-3-5-10/h1-8,22H,(H,19,23) |
InChI 键 |
RGAXIWBVAOOTAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)C3(N=N3)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


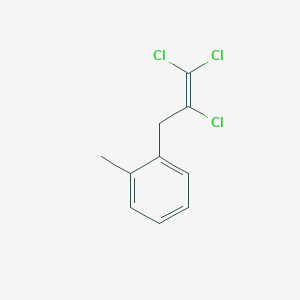
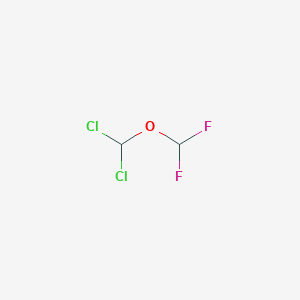
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)


![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
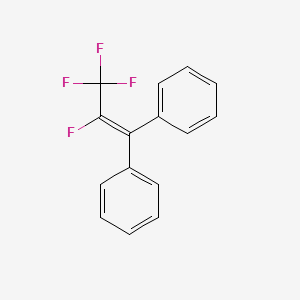
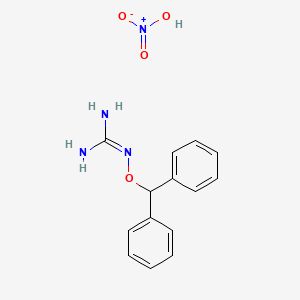
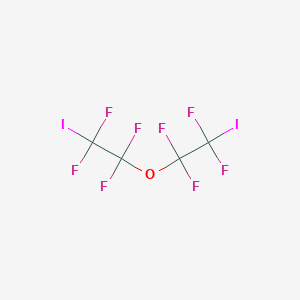
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
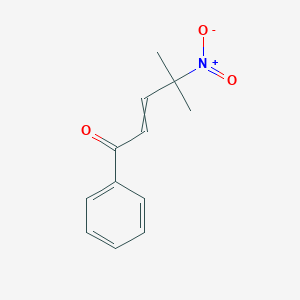
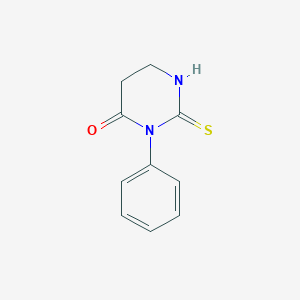
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
